molecular formula C11H10FN3O2 B2822834 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide CAS No. 131738-14-2

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide

Cat. No.: B2822834
CAS No.: 131738-14-2
M. Wt: 235.218
InChI Key: NNRCABOYOAKUFB-UHFFFAOYSA-N
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Description

Evolution of Isoxazole Chemistry in Medicinal Research

Isoxazole chemistry has undergone transformative advancements since its initial exploration in the mid-20th century. The five-membered heterocyclic structure, characterized by adjacent oxygen and nitrogen atoms, offers unique electronic properties that facilitate diverse reactivity and biological interactions. Early work focused on cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, to construct the isoxazole core. By the 1980s, transition metal-catalyzed methods emerged, enabling regioselective syntheses critical for drug development.

The medicinal relevance of isoxazoles became evident with the discovery of natural products like ibotenic acid and muscimol, which feature isoxazole motifs. Synthetic derivatives soon followed, including COX-2 inhibitors (e.g., valdecoxib), antibiotics (e.g., cloxacillin), and immunomodulators (e.g., leflunomide). These breakthroughs underscored the scaffold’s adaptability in targeting enzymes, receptors, and microbial pathogens. Contemporary research emphasizes green chemistry approaches, such as microwave-assisted synthesis, to improve efficiency and sustainability.

Development Timeline of Fluorophenyl-Isoxazole-Carboxamide Compounds

Fluorophenyl-isoxazole-carboxamides represent a specialized subclass of isoxazole derivatives, with development accelerating in the early 21st century. Key milestones include:

Year Development Phase Significance
2010 Initial Synthesis 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid identified as a versatile precursor.
2015 Derivative Optimization Introduction of carboxamide side chains to enhance solubility and bioactivity.
2022 Antioxidant Applications Fluorophenyl-isoxazole-carboxamides demonstrated radical scavenging activity against DPPH, with IC~50~ values comparable to Trolox.

These compounds combine the metabolic stability of fluorine substituents with the hydrogen-bonding capacity of carboxamides, making them attractive for therapeutic discovery.

Historical Significance of Isoxazole Scaffolds in Drug Discovery

Isoxazole scaffolds have been pivotal in addressing pharmacological challenges:

  • Antimicrobial Resistance : Beta-lactamase-resistant antibiotics like flucloxacillin leverage the isoxazole ring to resist enzymatic degradation.
  • Anti-Inflammatory Therapy : Valdecoxib’s isoxazole moiety selectively inhibits COX-2, reducing gastrointestinal toxicity compared to non-selective NSAIDs.
  • Neuropharmacology : Muscimol, a GABA~A~ receptor agonist, derives its activity from the isoxazole structure.

The scaffold’s ability to engage in π-stacking, hydrogen bonding, and dipole interactions underpins its broad applicability.

Research Evolution of 5-Amino-N-(4-Fluorophenyl)-3-Methylisoxazole-4-Carboxamide

This compound emerged from systematic modifications of the parent 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Key advancements include:

  • Synthetic Refinement : A two-step protocol using EDCI/DMAP-mediated coupling with 4-fluoroaniline, yielding the carboxamide derivative in >70% purity.
  • Structural Characterization : NMR and HRMS confirmed the presence of the amino group at position 5, which enhances electron density and hydrogen-bonding potential.
  • Pharmacological Profiling : Early studies revealed potent antioxidant activity, with DPPH scavenging rates exceeding 80% at 100 μM concentrations.

The amino substituent distinguishes this derivative from earlier analogs, enabling interactions with oxidative stress biomarkers like superoxide dismutase.

Current Position in Heterocyclic Chemistry Literature

This compound is recognized for its dual role as a synthetic intermediate and bioactive entity. Recent publications highlight its utility in:

  • Multitarget Drug Design : The compound’s fluorine and amino groups permit simultaneous modulation of oxidative and inflammatory pathways.
  • Chemical Biology : Isoxazole derivatives are employed as photoaffinity labels to study protein-ligand interactions, leveraging their UV-induced reactivity.

Ongoing investigations explore its potential in neurodegenerative and metabolic disorders, positioning it at the forefront of heterocyclic drug discovery.

Properties

IUPAC Name

5-amino-N-(4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-6-9(10(13)17-15-6)11(16)14-8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRCABOYOAKUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide typically involves the reaction of 4-fluoroaniline with 3-methylisoxazole-4-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has shown promise in anticancer research due to its ability to inhibit specific enzymes and pathways crucial for tumor growth. Studies have demonstrated that derivatives of isoxazole-4-carboxamides exhibit antiproliferative activities against several cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancers. For instance, a study indicated that certain derivatives reduced the necrosis rate of Hep3B cells significantly and induced apoptosis, highlighting their potential as anticancer agents .

Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets that regulate cell proliferation and survival. By inhibiting enzymes associated with cancer cell growth, it may effectively slow down or halt tumor progression. The compound's structure allows it to bind to specific receptors or enzymes, thus modulating their activity .

Antimicrobial Properties
Research indicates that 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide may possess antimicrobial properties. Investigations into its biological activities have suggested that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound. Its ability to modulate pathways involved in neurodegeneration could position it as a therapeutic option for neurological disorders. Specifically, studies have explored its role in enhancing neuronal survival under stress conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. The process may include the formation of isoxazole rings through cyclization reactions and subsequent modifications to introduce functional groups that enhance biological activity.

Synthesis Step Description
Step 1Formation of isoxazole ring from appropriate precursors.
Step 2Introduction of the fluorophenyl group via electrophilic substitution.
Step 3Amination to incorporate the amino group at the specified position.
Step 4Final modifications to achieve desired carboxamide functionality.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

  • Case Study 1: Anticancer Activity
    A study evaluated the compound's effect on cancer cell lines using MTS assays, revealing significant reduction in cell viability and induction of apoptosis compared to controls .
  • Case Study 2: Antimicrobial Testing
    In vitro tests demonstrated that the compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Isoxazole and Pyrazole Derivatives

Compound Name Substituents Planarity Key Structural Feature Reference
5-Amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide 3-methyl, 4-fluorophenyl Nonplanar Steric hindrance from 4-fluorophenyl
5-Amino-N-(4-ethoxyphenyl)-3-methylisoxazole-4-carboxamide 3-methyl, 4-ethoxyphenyl Partially planar Ethoxy group enhances solubility
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (5) Dual fluorophenyl groups Nonplanar Perpendicular fluorophenyl orientation
N-(4-iodophenyl)maleimide 4-iodophenyl Planar Halogen size does not affect planarity

Key Research Findings

  • Synthetic Challenges : High-yield synthesis of fluorophenyl-containing isoxazoles demands precise reaction control, limiting scalability .

Biological Activity

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It is hypothesized to interact with specific targets within biochemical pathways, potentially affecting signal transduction and metabolic processes.

Antiviral Activity

Research indicates that compounds structurally related to this compound have shown promising antiviral properties. For instance, derivatives have been evaluated as capsid assembly modulators for the hepatitis B virus, suggesting their potential as antiviral agents. The fluorine substituent may enhance binding affinity to viral proteins, improving therapeutic efficacy.

Anticancer Potential

A study focused on a series of fluorophenyl-isoxazole derivatives, including this compound, demonstrated significant antiproliferative activity against various cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cells. The compound was shown to induce cell cycle arrest and promote apoptosis, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
HepG26.73G2-M phase arrest
HeLaNot specifiedApoptosis induction
MCF-7Not specifiedApoptosis induction

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has been explored for anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cultures, highlighting its immunomodulatory potential .

Case Studies

  • Anticancer Evaluation : In a recent study, this compound demonstrated a reduction in necrosis rates in Hep3B cells by four-fold compared to controls. This effect was attributed to enhanced apoptosis rates, suggesting a promising avenue for cancer therapy .
  • Antiviral Research : A derivative of this compound was tested against hepatitis B virus infection models, showing significant reductions in viral replication rates. This study underscores the importance of structural modifications in enhancing antiviral efficacy.

Q & A

Q. What are the common synthetic routes for 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide, and how do reaction conditions influence yield and specificity?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, including cyclization and amide bond formation. Key steps involve:
  • Cyclization : Formation of the isoxazole ring using hydroxylamine and diketones under acidic conditions .
  • Amide Coupling : Reaction of the isoxazole-4-carboxylic acid derivative with 4-fluoroaniline using coupling agents like EDC/HOBt in DMF .
  • Optimization : Ultrasound-assisted methods improve reaction rates and yields (e.g., 15–20% increase compared to traditional heating) .
    Critical Factors: Solvent polarity (DMF vs. THF), temperature control (0–5°C for sensitive steps), and catalyst choice (e.g., palladium for fluorophenyl group introduction) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for analogous compounds:
  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (H335) .
  • PPE Requirements : Nitrile gloves, P95 respirators for aerosol prevention, and chemical-resistant lab coats .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure (15+ minutes) and use of activated charcoal for accidental ingestion .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and fluorophenyl substitution patterns .
  • LC-MS : Quantifies purity (>95% threshold for biological assays) and detects hydrolytic degradation products .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. How do the compound’s functional groups (e.g., isoxazole, fluorophenyl) influence its physicochemical properties?

  • Methodological Answer :
  • Isoxazole Ring : Enhances metabolic stability due to resistance to oxidative degradation .
  • Fluorophenyl Group : Increases lipophilicity (logP ~2.8) and enhances membrane permeability, as shown in Caco-2 cell assays .
  • Amino Group : Facilitates hydrogen bonding with target proteins (e.g., kinase active sites) .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence the compound’s interaction with biological targets such as kinases or GPCRs?

  • Methodological Answer :
  • Electron-Withdrawing Effect : Fluorine enhances binding affinity to ATP-binding pockets in kinases (e.g., IC50 reduction from 1.2 µM to 0.4 µM in JAK3 inhibition assays) .
  • Structural Rigidity : Fluorine’s van der Waals radius (1.47 Å) allows tighter packing in hydrophobic enzyme pockets, confirmed via X-ray crystallography .

Q. What computational strategies can predict the compound’s reactivity or optimize derivatives for improved activity?

  • Methodological Answer :
  • DFT Calculations : Model transition states for amide bond hydrolysis to predict metabolic stability .
  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis, reducing trial-and-error experimentation .
  • QSAR Models : Correlate substituent electronegativity with IC50 values (R² > 0.85 in kinase inhibition datasets) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Establish biphasic effects (e.g., anti-inflammatory at 10 µM vs. apoptosis induction at 50 µM) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Structural Analog Comparison : Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via HPLC .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor color changes or precipitate formation .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Methodological Answer :
  • Systematic Substitution : Replace the 4-fluorophenyl group with chloro or methoxy variants to evaluate potency shifts .
  • Bioisosteric Replacement : Substitute the isoxazole ring with thiazole or pyrazole to modulate solubility .
  • Fragment-Based Screening : Identify minimal pharmacophores using truncated analogs .

Q. What methodologies evaluate synergistic effects between this compound and existing therapeutics?

  • Methodological Answer :
  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1.0) in cancer cell lines .
  • Mechanistic Studies : Co-administer with cisplatin and measure apoptosis markers (e.g., caspase-3 activation) .

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